molecular formula C13H15BrN2O3 B13009164 tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 1403568-20-6

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13009164
CAS No.: 1403568-20-6
M. Wt: 327.17 g/mol
InChI Key: QTCIMSUAMRKRDY-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Bromination: The quinoxaline core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

    Substitution: Various substituted quinoxalines

    Reduction: Alcohol derivatives

    Oxidation: Quinoxaline N-oxides

Scientific Research Applications

tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate:

    Medicinal Chemistry: Quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

    Biology: Used as probes or inhibitors in biological studies to understand enzyme functions and signaling pathways.

    Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: Potential use as pesticides or herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactions: The bromine atom and carbonyl group are reactive sites that participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • tert-Butyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate
  • tert-Butyl 7-iodo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Uniqueness

  • The presence of the bromine atom may impart unique reactivity and biological activity compared to other halogenated derivatives.
  • The tert-butyl ester group can influence the compound’s solubility and stability.

Properties

CAS No.

1403568-20-6

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 7-bromo-3-oxo-2,4-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-7-11(17)15-9-5-4-8(14)6-10(9)16/h4-6H,7H2,1-3H3,(H,15,17)

InChI Key

QTCIMSUAMRKRDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2=C1C=C(C=C2)Br

Origin of Product

United States

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